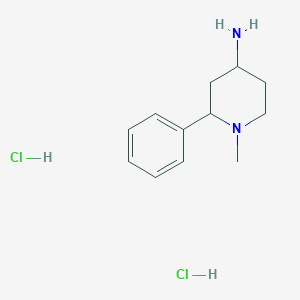

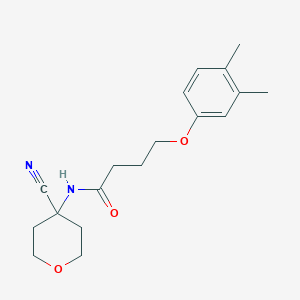

![molecular formula C16H16N2O3S3 B2853364 2-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1421512-43-7](/img/structure/B2853364.png)

2-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazole is a type of azole heterocycle that is aromatic and contains one sulfur and one nitrogen atom . Thiophene is a five-membered heterocyclic compound containing a sulfur atom . Compounds containing these moieties have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . They are a basic scaffold found in many natural compounds .Chemical Reactions Analysis

The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Physical And Chemical Properties Analysis

Thiazoles have the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .Scientific Research Applications

Synthesis and Biological Activity

The compound 2-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole may be related to research on the synthesis and biological activity of heterocyclic compounds containing nitrogen and sulfur. For instance, studies have shown the preparation of compounds like azetidinones and thiazolidinones, which are pharmacologically active and have been screened for antibacterial and antifungal activities against various microorganisms (Mistry & Desai, 2006). These studies are crucial for the development of new therapeutic agents with potential application in treating infections.

Antimicrobial and Antiviral Properties

Further research has been conducted on the synthesis of sulfonamide derivatives with potential antimicrobial and antiviral properties. For example, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has shown certain activities against tobacco mosaic virus, highlighting the potential of such compounds in antiviral applications (Chen et al., 2010).

Corrosion Inhibition

Moreover, compounds with structural similarities have been assessed for their corrosion inhibition abilities, which is significant in protecting materials in industrial applications. For instance, derivatives like 1,3,4-oxadiazoles have been synthesized and evaluated for their capability to inhibit corrosion in mild steel within acidic environments, combining physical, chemical, and theoretical studies to understand their effectiveness (Ammal et al., 2018).

Anticancer Research

In the realm of anticancer research, the synthesis of compounds like thieno[2,3-b]azepin-4-ones has been explored due to their potential antineoplastic activities, demonstrating the versatility of heterocyclic compounds in the search for new cancer treatments (Koebel et al., 1975).

Mechanism of Action

While the specific mechanism of action for your compound is not available, benzothiazole derivatives have been found to inhibit quorum sensing in bacteria . Quorum sensing is a term used for the phenomena where bacteria use small molecules termed signal molecules or autoinducers for cell–cell communication .

Future Directions

properties

IUPAC Name |

2-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]oxy-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S3/c1-2-12-7-8-15(22-12)24(19,20)18-9-11(10-18)21-16-17-13-5-3-4-6-14(13)23-16/h3-8,11H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHHIKNJPKWAQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

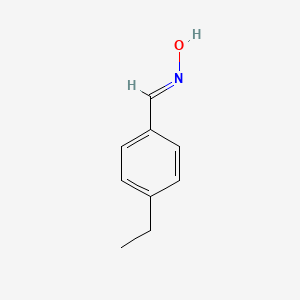

![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853281.png)

![N-[2-(4-methylpiperidin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2853287.png)

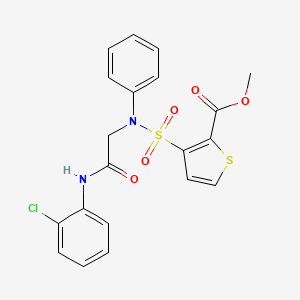

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2853299.png)

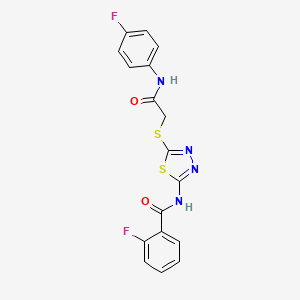

![1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B2853302.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2853303.png)

![ethyl (1R,5S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/no-structure.png)